![molecular formula C12H9N3O3 B5090032 N-(2-nitrophenyl)pyridine-4-carboxamide](/img/structure/B5090032.png)
N-(2-nitrophenyl)pyridine-4-carboxamide
Overview
Description
N-(2-nitrophenyl)pyridine-4-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a carboxamide group, with a nitrophenyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)pyridine-4-carboxamide typically involves the reaction of 2-nitroaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.
Major Products Formed:
Reduction: 2-amino-N-(2-nitrophenyl)pyridine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines or amides depending on the reactants.
Scientific Research Applications
Chemistry: N-(2-nitrophenyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form hydrogen bonds and participate in π-π interactions makes it useful in the design of bioactive molecules .
Medicine: Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising candidate for therapeutic research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Metal Ions: The pyridine ring can chelate metal ions, affecting their availability and reactivity in biological systems.
Comparison with Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer with the carboxamide group in the 3-position.
N-(2-nitrophenyl)pyrrolidine-2-carboxamide: A similar compound with a pyrrolidine ring instead of a pyridine ring.
Uniqueness: N-(2-nitrophenyl)pyridine-4-carboxamide is unique due to its combination of a nitrophenyl group and a pyridine ring. This structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2-nitrophenyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(9-5-7-13-8-6-9)14-10-3-1-2-4-11(10)15(17)18/h1-8H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUTMCDTKSWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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